![molecular formula C22H26N2O3S B3202406 4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1021209-01-7](/img/structure/B3202406.png)
4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide
Übersicht
Beschreibung
4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of 4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including carbonic anhydrase, histone deacetylase, and protein tyrosine phosphatases. These enzymes play a crucial role in various cellular processes, and their inhibition by this compound may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and improve glucose tolerance in diabetic mice. These effects suggest that this compound has potential therapeutic applications in cancer, inflammation, and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide in lab experiments is its high potency. It has been reported to have low micromolar IC50 values in various assays, indicating that it is a potent inhibitor of its target enzymes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide. One direction is to investigate its potential as a therapeutic agent in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various cellular processes.
Wissenschaftliche Forschungsanwendungen
4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antidiabetic properties. Several research groups have investigated the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-22(2,3)17-7-10-19(11-8-17)28(26,27)23-18-9-6-15-12-13-24(20(15)14-18)21(25)16-4-5-16/h6-11,14,16,23H,4-5,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPKFWHVKHDVFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.